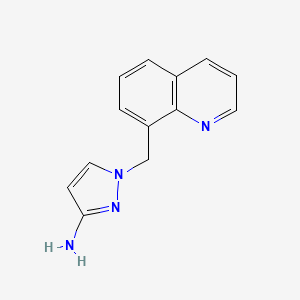
1-(quinolin-8-ylmethyl)-1H-pyrazol-3-amine
概要
説明
The compound “1-(quinolin-8-ylmethyl)-1H-pyrazol-3-amine” is a complex organic molecule. It contains a quinoline group, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N . The quinoline group is bonded to a pyrazole group, another organic compound with the formula C3H4N2, through a methylene bridge .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium chlorides has been described . The process involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various analytical techniques. For example, the structure of quinolin-8-yl 4-chlorobenzoate was fully characterized through a combination of analytical techniques, including NMR, IR, and UV–Vis spectroscopy, MS spectrometry, differential scanning calorimetry (DSC), thermogravimetry (TG), and crystallographic studies .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the cross-dehydrogenative-coupling (CDC) of N-(quinolin-8-yl)amides with acetone/acetonitrile under microwave irradiation has been developed . In this reaction, benzoyl peroxide (BPO) promotes the CDC of N-(quinolin-8-yl)amides with acetone/acetonitrile to generate the corresponding 5-acetonated/acetonitriled N-(quinolin-8-yl)amides .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the compound quinolin-8-yl 4-chlorobenzoate was found to have interesting properties. X-ray diffraction analyses show that the crystal structure is characterized by C-H···N, C-H···O, Cl···π, and π···π interactions .科学的研究の応用
Immune Response Modulation
1-(quinolin-8-ylmethyl)-1H-pyrazol-3-amine, a derivative of quinoline, has been associated with immune response modulation. A class of non-nucleoside imidazoquinolinamines, which includes this compound, has been known to activate the immune system through localized induction of cytokines such as IFN-α, -β, and several interleukins. This induction has been linked to immunoregulatory, antiviral, antiproliferative, and antitumor activities, providing a basis to consider these compounds as innovative agents for treating various cutaneous diseases like genital warts, genital herpes, molluscum contagiosum, basal cell carcinoma, and psoriasis (Syed, 2001).
Antitumoral Properties
Quinoxaline derivatives, a class to which this compound belongs, have been investigated for their antitumoral properties. These compounds have been studied as catalysts' ligands, and their formation can be induced by condensing ortho-diamines with 1,2-diketones, among other methods. The derivatives formed through these reactions are believed to possess antitumoral properties, which supports the potential of quinoxaline and its analogs in cancer treatment applications (Pareek & Kishor, 2015).
Corrosion Inhibition
Quinoline derivatives, including this compound, have shown promise as anticorrosive materials. Their effectiveness against metallic corrosion is attributed to their high electron density, which allows them to adsorb and form stable chelating complexes with surface metallic atoms through coordination bonding. This property underlines their potential in the field of corrosion inhibition, protecting materials from degradation (Verma, Quraishi, & Ebenso, 2020).
作用機序
Target of Action
Quinoline and pyrazole compounds are known to interact with a variety of biological targets. For instance, quinoline derivatives have been used in the treatment of malaria . .
Mode of Action
The mode of action would depend on the specific biological target of the compound. Quinoline derivatives, for example, are thought to interfere with the heme detoxification process in malaria parasites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. Some quinoline derivatives are known to be orally bioactive , suggesting they can be absorbed through the digestive tract.
Safety and Hazards
将来の方向性
The future directions of research on similar compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, isoquinolones, which are structurally related to quinolin-8-ylmethyl-1H-pyrazol-3-amine, have been found to have versatile biological and physiological activities, suggesting potential applications in pharmaceuticals .
生化学分析
Biochemical Properties
1-(quinolin-8-ylmethyl)-1H-pyrazol-3-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases, which are enzymes that play a key role in cell signaling pathways . By affecting kinase activity, this compound can alter the phosphorylation status of various proteins, leading to changes in cell function and behavior. Furthermore, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes or receptors, which can result in either inhibition or activation of their activity . For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . The degradation products can have different biological activities, which can complicate the interpretation of experimental results. Long-term exposure to this compound can lead to changes in cellular function, such as alterations in cell growth, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects, while at higher doses, it can exhibit significant biological activity . For example, high doses of this compound have been associated with toxic effects, such as liver damage and oxidative stress. These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications. Additionally, threshold effects have been observed, where a certain minimum dose is required to elicit a biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The primary metabolic pathway involves the cytochrome P450 enzymes, which catalyze the oxidation of the compound, leading to the formation of various metabolites. These metabolites can have different biological activities and can be further processed by other enzymes, such as glucuronosyltransferases, which add glucuronic acid to the metabolites, making them more water-soluble and easier to excrete.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to intracellular proteins, which can influence its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding to plasma proteins.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function . This compound can be localized to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on its interactions with targeting signals or post-translational modifications. For example, the presence of a nuclear localization signal can direct this compound to the nucleus, where it can interact with DNA or nuclear proteins. Similarly, modifications such as phosphorylation or acetylation can affect the subcellular localization and activity of this compound.
特性
IUPAC Name |
1-(quinolin-8-ylmethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c14-12-6-8-17(16-12)9-11-4-1-3-10-5-2-7-15-13(10)11/h1-8H,9H2,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLZPDVOZLLVCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CN3C=CC(=N3)N)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1420831.png)
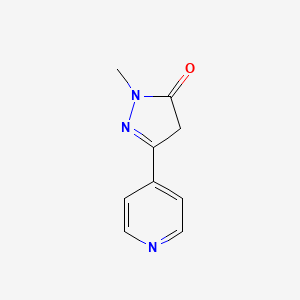
![2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid hydrochloride](/img/structure/B1420834.png)
![3-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]propanoic acid](/img/structure/B1420835.png)
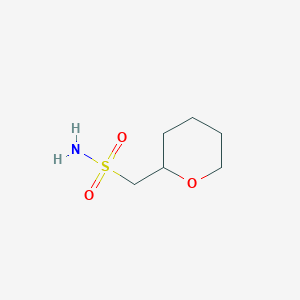



![1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1420843.png)
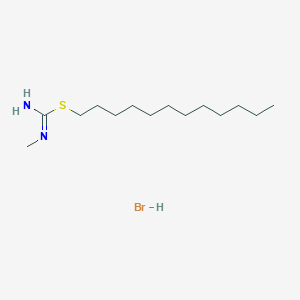

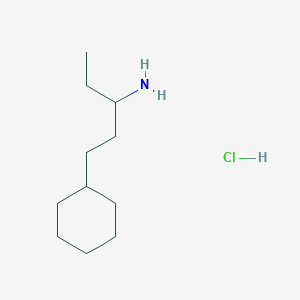
![N-methyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-amine](/img/structure/B1420852.png)
